![molecular formula C27H33FN2O3S B2715794 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 892768-00-2](/img/structure/B2715794.png)
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Mechanisms
Synthesis of Isoquinoline Derivatives : Research by Takeuchi, Masuda, and Hamada (1992, 1993) explored the synthesis of 7-methoxy-3-methylsulfonyl-3H-benz[d]azepine and its derivatives from isoquinoline 2-oxides, proposing a revised reaction mechanism based on results obtained with deuterated dimethyl sulfoxide-d6 (Takeuchi, Masuda, & Hamada, 1992) (Takeuchi, Masuda, & Hamada, 1993).
Synthesis of Azepan Quinolones : Xia, Chen, and Yu (2013) isolated and identified N-substituted regioisomers of besifloxacin, synthesizing them from related quinolone derivatives. The chemical structure was established based on NMR, mass spectrometry data, and elemental analysis (Xia, Chen, & Yu, 2013).
Antimicrobial Properties and Applications
Antibacterial Activities : Senthilkumar et al. (2009) synthesized novel fluoroquinolone derivatives and evaluated their antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis, identifying compounds with significant activity (Senthilkumar et al., 2009).
Synthesis of Novel Antibacterial Agents : Kuramoto et al. (2003) designed novel quinolone derivatives with potent antibacterial activities against a variety of bacteria, including both Gram-positive and Gram-negative strains, and investigated their structure-activity relationship (Kuramoto et al., 2003).
Biological and Pharmacological Studies
Inhibition of Enzyme Activities : Grunewald et al. (2006) studied tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), and analyzed their binding to the active site of PNMT, revealing insights into the inhibitory potency and the structural features of these compounds (Grunewald et al., 2006).
Anti-Inflammatory and Analgesic Activities : Hall et al. (1990) demonstrated that certain N-substituted derivatives have significant anti-inflammatory and local analgesic activity in rodents, offering potential for therapeutic applications (Hall et al., 1990).
Miscellaneous Applications
Ionic Liquids and Solvents : Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids using azepane, exploring their potential applications and properties such as density, viscosity, and conductivity (Belhocine et al., 2011).
Synthesis of Antitumor Agents : Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying compounds with potent anticancer activity (Zhang et al., 2007).
Propiedades
IUPAC Name |
7-(azepan-1-yl)-1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-4-5-12-30-18-26(34(32,33)21-11-10-19(2)20(3)15-21)27(31)22-16-23(28)25(17-24(22)30)29-13-8-6-7-9-14-29/h10-11,15-18H,4-9,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGMJOFHCWWUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

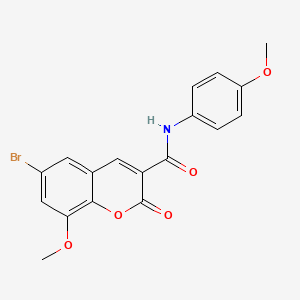
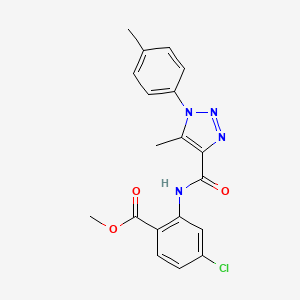
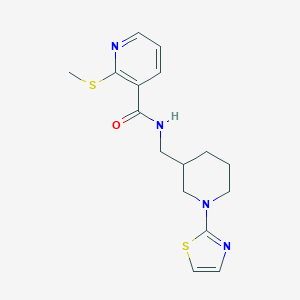
![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)
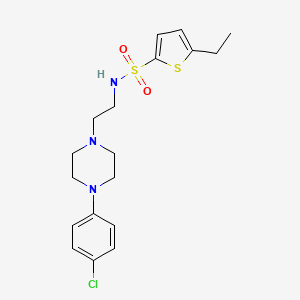
![N-(4-chlorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2715718.png)

![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)
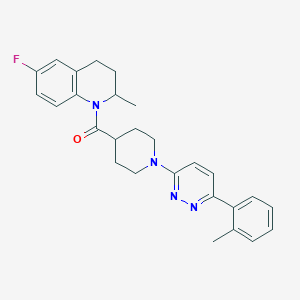
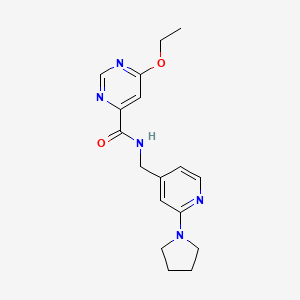
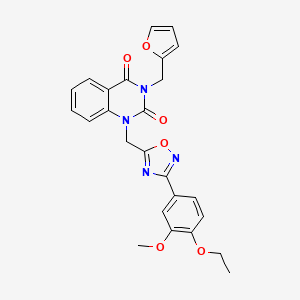
![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)
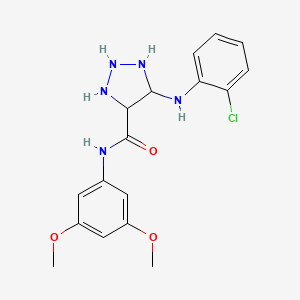
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)